2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide

Lipophilicity Drug-likeness Physicochemical property

This benzofuro[3,2-d]pyrimidine derivative is a critical research probe for SAR-driven drug discovery programs. Its unique 3,5-dimethylphenyl substitution eliminates H-bond donor capacity (HBD=1) and increases lipophilicity (XLogP3=4.0), positioning it as the ideal hydrophobic, negative-control partner to the 3-hydroxyphenyl analog (CAY10721) for dissecting sirtuin and kinase target engagement. Order this high-purity tool for reliable parallel screening and mechanistic profiling.

Molecular Formula C20H17N3O2S
Molecular Weight 363.44
CAS No. 844836-91-5
Cat. No. B2958248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide
CAS844836-91-5
Molecular FormulaC20H17N3O2S
Molecular Weight363.44
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43)C
InChIInChI=1S/C20H17N3O2S/c1-12-7-13(2)9-14(8-12)23-17(24)10-26-20-19-18(21-11-22-20)15-5-3-4-6-16(15)25-19/h3-9,11H,10H2,1-2H3,(H,23,24)
InChIKeyDCJUHAOXNCAPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide (CAS 844836-91-5): Structural Profile for Targeted Procurement


2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide (CAS 844836-91-5) is a synthetic small-molecule heterocycle featuring a benzofuro[3,2-d]pyrimidine core linked via a sulfanyl bridge to an N-(3,5-dimethylphenyl)acetamide moiety. The benzofuro[3,2-d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor design [1], while the 3,5-dimethylphenyl substituent on the acetamide side chain provides a distinct substitution pattern that differentiates it from related analogs bearing hydroxyl, fluoro, or unsubstituted phenyl groups [2]. This compound is primarily utilized as a research tool in early-stage drug discovery, with reported interests spanning kinase inhibition, antifungal potentiation, and epigenetic modulation .

Why Generic Substitution of 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide (CAS 844836-91-5) Is Not Feasible


The benzofuro[3,2-d]pyrimidin-4-ylsulfanyl acetamide chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity at the N-phenyl substitution site [1]. Systematic variation of the phenyl substituent yields divergent biological profiles: the 3-hydroxyphenyl analog (CAY10721) demonstrates measurable SIRT3 inhibition (39% at 200 µM) , while substitution with 3,5-dimethylphenyl eliminates the hydrogen-bond donor capacity of the hydroxyl group and substantially increases calculated lipophilicity (XLogP3 = 4.0 vs. 3.4 for the 3-hydroxy analog), altering both target engagement potential and pharmacokinetic behavior [2]. Consequently, substituting this compound with a close analog bearing a different N-phenyl substitution pattern will produce a functionally distinct chemical probe unfit for reproducing specific experimental outcomes.

Quantitative Differentiation Evidence for 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide (CAS 844836-91-5)


Enhanced Calculated Lipophilicity (XLogP3) Relative to 3-Hydroxy and 3-Fluoro Analogs

The target compound exhibits the highest calculated lipophilicity among three close analogs with identical benzofuro[3,2-d]pyrimidin-4-ylsulfanyl cores, driven by the dual methyl substituents on the N-phenyl ring. Its XLogP3 value of 4.0 compares to 3.4 for the 3-hydroxyphenyl analog (SIRT3-IN-2) and 3.9 for the 3-fluorophenyl analog [1][2][3]. This ~0.6 log unit increase over the 3-hydroxy derivative corresponds to a roughly four-fold greater predicted partition coefficient, which may translate to enhanced membrane permeability or altered tissue distribution in cellular and in vivo models.

Lipophilicity Drug-likeness Physicochemical property

Absence of Hydrogen-Bond Donor on Phenyl Ring Distinguishes Target from 3-Hydroxyphenyl Analog

The 3,5-dimethylphenyl substituent in the target compound lacks the phenolic –OH group present in the 3-hydroxyphenyl analog (CAY10721), resulting in a hydrogen-bond donor count of 1 (amide NH only) versus 2 for the 3-hydroxy analog [1][2]. This structural difference eliminates a potential hydrogen-bonding interaction with target proteins, which may reduce affinity for certain targets (e.g., SIRT3, where the 3-OH analog shows 39% inhibition at 200 µM ) while potentially improving selectivity against off-targets that require a hydrogen-bond donor at this position.

Hydrogen bonding Selectivity SAR

Structural Differentiation from 3-Fluorophenyl Analog: Impact on Electronic Properties

Replacement of the 3-fluoro substituent with a 3,5-dimethyl pattern alters the electronic character of the phenyl ring from electron-withdrawing (σₘ for F ≈ +0.34) to electron-donating (σₘ for CH₃ ≈ –0.07) [1]. The fluorine atom in the 3-fluorophenyl analog (CID 663542) carries three lone pairs capable of participating in halogen bonding, whereas the symmetrically methyl-substituted ring in the target compound is purely hydrophobic [2]. This difference is anticipated to shift target engagement profiles, consistent with class-level observations that benzofuro[3,2-d]pyrimidine SAR is highly sensitive to substitution patterns [3].

Electronic effects SAR Receptor binding

Benzofuro[3,2-d]pyrimidine Class Demonstrates Antifungal CaPkc1 Inhibition, Supporting Scaffold Value for Kinase-Targeted Research

Compounds built on the benzofuro[3,2-d]pyrimidine scaffold have been reported as Candida albicans protein kinase C (CaPkc1) inhibitors, with a representative benzofuropyrimidinedione analog (compound 23) demonstrating synergistic antifungal activity when co-administered with fluconazole against resistant C. albicans strains [1]. One optimized benzofuro[3,2-d]pyrimidine derivative (4,7,9-trihydroxy[1]benzofuro[3,2-d]pyrimidine-6-carboxamide) achieved CaPkc1 inhibitory activity 87% greater than the natural product cercosporamide, with 100-fold reduced cytotoxicity, and showed detectable CaPkc1 inhibition across three concentrations (50 µM, 100 µM, 150 µM) [2][3]. While the target compound's specific CaPkc1 IC₅₀ has not been published, the class-level evidence confirms that the benzofuro[3,2-d]pyrimidine core is compatible with kinase active-site engagement.

Antifungal Kinase inhibition CaPkc1

Recommended Application Scenarios for 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide (CAS 844836-91-5)


Kinase Inhibitor Probe Development Leveraging Privileged Benzofuro[3,2-d]pyrimidine Scaffold

The benzofuro[3,2-d]pyrimidine core has demonstrated engagement with kinase active sites, including Candida albicans Pkc1 where derivatives achieved 87% greater inhibition than cercosporamide [1]. The target compound extends this scaffold with a 3,5-dimethylphenyl acetamide side chain (XLogP3 = 4.0), offering a kinase probe candidate suited for screening panels where hydrophobic, non-hydrogen-bonding substituents are preferred for selectivity profiling [2].

SAR Studies Evaluating the Effect of N-Phenyl Substitution on Biological Activity

As part of a matched molecular pair analysis, the target compound (3,5-dimethylphenyl, XLogP3 = 4.0, HBD count = 1) serves as the electron-donating, hydrophobic counterpart to the 3-hydroxyphenyl analog (CAY10721, XLogP3 = 3.4, HBD count = 2) [2]. Testing these two compounds in parallel enables isolation of the contribution of hydrogen-bonding capacity and lipophilicity to target engagement and cellular potency within the benzofuro[3,2-d]pyrimidine chemotype.

Antifungal Drug Discovery and Fluconazole Resistance Reversal Research

The benzofuro[3,2-d]pyrimidine class has established relevance in antifungal research through CaPkc1 inhibition, with specific derivatives demonstrating synergistic activity with fluconazole against resistant C. albicans [1]. The target compound offers a structurally differentiated substitution pattern for evaluating whether increased lipophilicity (XLogP3 = 4.0) enhances fungal cell penetration or modulates synergy ratios in combination antifungal assays.

Epigenetic Tool Compound Exploration: SIRT3 Selectivity Profiling

The 3-hydroxyphenyl analog (CAY10721) has been characterized as a SIRT3 inhibitor with 39% inhibition at 200 µM . The target compound, with its 3,5-dimethylphenyl group eliminating the phenolic hydrogen-bond donor, provides a matched negative-control candidate for assessing whether the hydroxyl moiety is essential for SIRT3 binding. Differential screening of these two analogs can mechanically dissect the pharmacophoric requirements for sirtuin engagement within the benzofuro[3,2-d]pyrimidine series.

Quote Request

Request a Quote for 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.